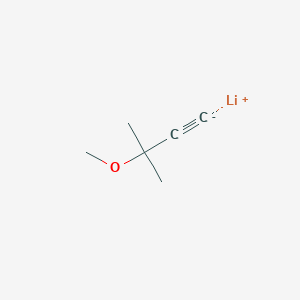

lithium;3-methoxy-3-methylbut-1-yne

Description

Lithium 3-methoxy-3-methylbut-1-yne is an organolithium compound with the molecular formula C₆H₉LiO. It is a lithium alkynide derivative of 3-methoxy-3-methylbut-1-yne, characterized by a terminal alkyne group substituted with methoxy and methyl groups. This compound is primarily utilized in organic synthesis as a strong base or nucleophile, enabling reactions such as alkyne alkylation, cross-couplings, or the preparation of complex molecular architectures .

Properties

CAS No. |

76320-69-9 |

|---|---|

Molecular Formula |

C6H9LiO |

Molecular Weight |

104.1 g/mol |

IUPAC Name |

lithium;3-methoxy-3-methylbut-1-yne |

InChI |

InChI=1S/C6H9O.Li/c1-5-6(2,3)7-4;/h2-4H3;/q-1;+1 |

InChI Key |

QAWLADNAUGZPIP-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C#[C-])OC |

Origin of Product |

United States |

Preparation Methods

The preparation of lithium;3-methoxy-3-methylbut-1-yne involves several synthetic routes. One common method is the use of phosphine as an agent to produce metallacycles, which are then reduced with hydrogen gas or sodium borohydride in the presence of a proton source, such as tetraethylammonium hydroxide or potassium tertiary butylate . Another method involves the reaction of 3-methoxy-3-methylbut-1-yne with acidified ethylene glycol in the presence of a base such as triethylamine or pyridine .

Chemical Reactions Analysis

Lithium;3-methoxy-3-methylbut-1-yne undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and phosphine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of metallacycles with hydrogen gas or sodium borohydride can produce hexanes .

Scientific Research Applications

Lithium;3-methoxy-3-methylbut-1-yne has several scientific research applications. It is used as a ligand that binds to silicon through one oxygen atom . This compound is also used in the preparation of hexanes and other chemical intermediates . In addition, it has applications in the fields of chemistry, biology, medicine, and industry. For example, it is used in the synthesis of pharmaceuticals and cosmetics .

Mechanism of Action

The mechanism of action of lithium;3-methoxy-3-methylbut-1-yne involves its ability to bind to specific molecular targets and pathways. It acts as a ligand that binds to silicon through one oxygen atom, which stabilizes the compound through the presence of four electron pairs . This binding can influence various chemical reactions and processes, making it a valuable compound in scientific research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium 3-methoxy-3-methylbut-1-yne belongs to the broader class of lithium alkynides. Below is a comparative analysis with structurally analogous reagents:

Lithium Acetylide (LiC≡CH)

- Reactivity : Highly reactive due to the absence of steric hindrance. Prone to side reactions (e.g., protonation or polymerization) without careful temperature control.

- Solubility : Soluble in tetrahydrofuran (THF) and ethers but unstable in protic solvents.

- Applications : Used in acetylene homologation but requires strict anhydrous conditions.

Lithium Trimethylsilylacetylide (LiC≡CSiMe₃)

- Structure : Silicon-substituted terminal alkyne.

- Reactivity : Enhanced stability due to the electron-withdrawing trimethylsilyl group. Less basic than lithium acetylide.

- Solubility : Compatible with THF and hexane.

- Applications : Preferred for regioselective alkyne additions in medicinal chemistry.

Lithium Phenylacetylide (LiC≡CPh)

- Structure : Aryl-substituted lithium alkynide.

- Reactivity : Moderate basicity with resonance stabilization from the phenyl group.

- Solubility : Soluble in polar aprotic solvents but less stable in ethereal solutions.

- Applications : Useful in synthesizing aromatic alkynes and conjugated polymers.

Lithium 3-Methoxy-3-Methylbut-1-yne

- Structure : Methoxy and methyl substituents on the alkyne carbon.

- Reactivity : Steric bulk from methyl groups reduces reactivity compared to lithium acetylide, improving selectivity in nucleophilic additions. The methoxy group may enhance solubility in polar solvents.

- Applications : Likely employed in sterically demanding reactions where controlled nucleophilicity is critical.

Data Table: Comparative Properties of Lithium Alkynides

Values for analogous compounds are derived from general organolithium chemistry.

Q & A

Q. How does the electronic structure of lithium 3-methoxy-3-methylbut-1-yne influence its reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density at the alkynyl carbon and lithium coordination sites. Compare reactivity with phenylacetylene analogs in Sonogashira or Negishi couplings. Use kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates. Analyze regioselectivity trends via C isotopic labeling .

Q. How can discrepancies in reported thermodynamic stability data for this compound be resolved?

- Methodology : Replicate conflicting studies under controlled conditions (temperature, solvent, catalyst loading). Apply thermogravimetric analysis (TGA) to assess decomposition thresholds. Use multivariate statistical analysis (ANOVA) to identify variables causing variability. Cross-validate with computational thermodynamics (COSMO-RS) for solvation energy comparisons .

Q. What computational models best predict the solvation behavior of lithium 3-methoxy-3-methylbut-1-yne in polar vs. nonpolar solvents?

- Methodology : Simulate solvation shells using molecular dynamics (MD) with force fields parameterized for lithium-alkyne interactions. Validate with experimental dielectric constant measurements and Kirkwood-Buff integrals. Compare COSMO-RS predictions with extraction efficiency data in ionic liquid systems .

Q. How does the steric bulk of the 3-methoxy-3-methyl group affect lithium coordination geometry?

- Methodology : Synthesize analogs with varying substituents (e.g., 3-ethoxy vs. 3-methoxy). Characterize coordination modes via X-ray crystallography or EXAFS. Use NMR titration experiments to quantify binding constants () with Lewis bases. Correlate steric parameters (Tolman cone angles) with reactivity in deprotonation reactions .

Methodological Considerations for Data Analysis

- Contradiction Resolution : Triangulate experimental data with computational models (e.g., DFT for reaction pathways) and statistical tools (e.g., principal component analysis for outlier detection) .

- Data Presentation : Use tables to compare synthetic yields, spectroscopic assignments, and computational vs. experimental bond lengths. Include error margins and confidence intervals in kinetic/thermodynamic datasets .

Key Literature Gaps

- Limited mechanistic studies on lithium-mediated alkyne functionalization.

- Sparse comparative data on solvent effects in organolithium stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.